2,4,6-Tripropyl-1,3,5-trioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Cyclic Trimer of Carbon Dioxide

Scientific Field: Chemistry

Summary of Application: This compound is used in the synthesis of 1,3,5-Trioxane-2,4,6-Trione, which is the cyclic trimer of CO2. This is significant because it represents a potential method for reutilizing CO2, a major greenhouse gas.

Results or Outcomes: The cyclic trimer of CO2 is detected in solution at temperatures between −80 to −40 °C, and its conversion to CO2 is monitored by 13C NMR and FTIR.

Synthesis of Anhydrous Formaldehyde

Scientific Field: Materials Science

Summary of Application: 1,3,5-Trioxane is widely used as a source of anhydrous formaldehyde, which is used in the manufacture of disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc.

Synthesis of Polyoxymethylene and Hyperbranched Polyesters

Scientific Field: Polymer Science

Summary of Application: 1,3,5-Trioxane can be used to synthesize polyoxymethylene and hyperbranched polyesters.

Results or Outcomes: The outcomes of this application are the synthesized polyoxymethylene and hyperbranched polyesters.

Binder in Textiles and Wood Products

Scientific Field: Textile and Wood Industry

Summary of Application: This compound is used as a binder in textiles and wood products.

Results or Outcomes: The outcomes of this application are the textiles and wood products that have been bound using this compound.

Anhydrous Source of Formaldehyde

Summary of Application: In the laboratory, trioxane is used as an anhydrous source of formaldehyde.

Results or Outcomes: The outcomes of this application are the various chemical reactions that can be carried out using formaldehyde.

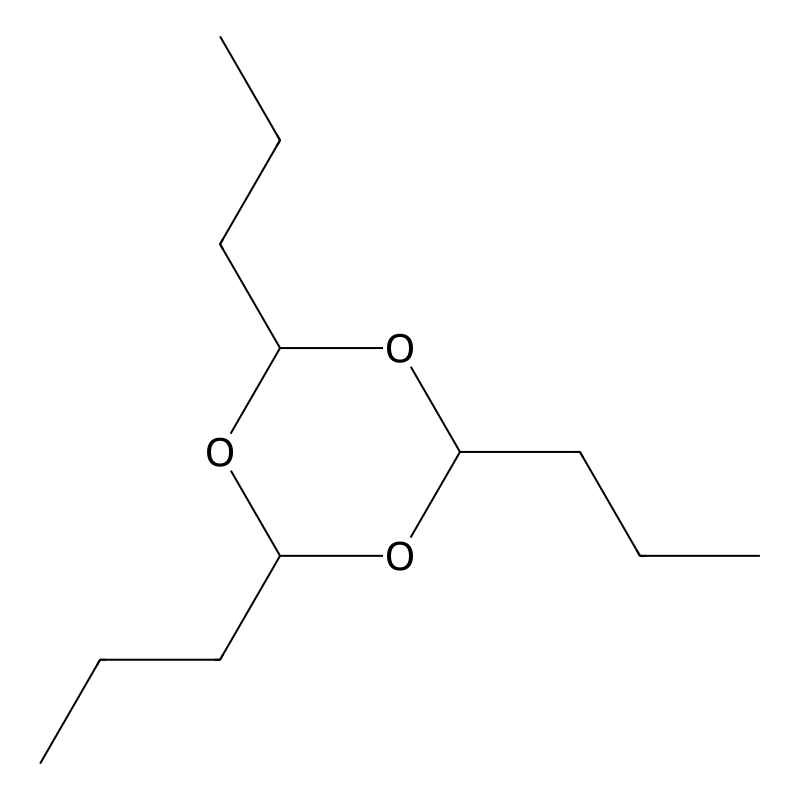

2,4,6-Tripropyl-1,3,5-trioxane is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol. It features a cyclic structure consisting of three oxygen atoms and three carbon atoms arranged in a six-membered ring. This compound is part of the trioxane family, which includes various isomers and derivatives, and is characterized by its stability and solubility in water .

The formation of 2,4,6-tripropyl-1,3,5-trioxane typically occurs through the reaction of three molecules of propylene oxide. This reaction has an enthalpy change of approximately -29.45 kJ/mol, indicating that it is exothermic. The compound can also undergo hydrolysis and other chemical transformations typical of trioxanes, which may yield different products depending on the reaction conditions.

Research indicates that 2,4,6-tripropyl-1,3,5-trioxane exhibits potential biological activity. It has been identified as a product in the hydrolysis of polyvinyl butyral (PVB), which is significant for accurately quantifying butyral groups in PVB using gas-liquid chromatography methods. This finding underscores its relevance in analytical chemistry and material science.

The synthesis of 2,4,6-tripropyl-1,3,5-trioxane can be achieved through several methods:

- Cyclic Trimerization: The most common method involves the acid-catalyzed cyclic trimerization of formaldehyde or propylene oxide.

- Multi-Step Synthesis: Similar compounds can be synthesized through multi-step processes involving chlorination and cyclotrimerization followed by dehydrochlorination .

2,4,6-Tripropyl-1,3,5-trioxane finds applications in various fields:

- Chemical Intermediates: It serves as a precursor for producing polyacetals and other polymers.

- Analytical Chemistry: Its presence in PVB hydrolysis products aids in the accurate quantification of butyral groups.

- Potential Biocidal

Several compounds share structural similarities with 2,4,6-tripropyl-1,3,5-trioxane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3,5-Trioxane | C₃H₆O₃ | Stable cyclic trimer of formaldehyde; used as a formaldehyde source |

| 2,4,6-Triphenyl-1,3,5-trioxane | C₂₁H₁₈O₃ | Contains phenyl groups; used in organic synthesis |

| 2,4,6-Trialkyl-1,3,5-trioxanes | C₁₂H₂₄O₃ | General class including various alkyl substitutions |

Uniqueness

The uniqueness of 2,4,6-tripropyl-1,3,5-trioxane lies in its specific alkyl substitution pattern (tripropyl), which influences its physical properties and reactivity compared to other trioxanes. Its role in analytical chemistry for quantifying butyral groups further distinguishes it from similar compounds.

The cyclotrimerization of n-butyraldehyde to form 2,4,6-tripropyl-1,3,5-trioxane represents one of the most fundamental synthetic pathways for this compound. This reaction proceeds through the coordination of three aldehyde molecules under acid-catalyzed conditions to form the six-membered trioxane ring with alternating carbon and oxygen atoms [2].

Acid-Catalyzed Cyclotrimerization Mechanisms

The acid-catalyzed cyclotrimerization of n-butyraldehyde follows a stepwise mechanism involving multiple intermediate species. The reaction begins with the protonation of the carbonyl oxygen by a Brønsted acid catalyst, which significantly increases the electrophilicity of the carbon center [3] [4]. This initial activation step facilitates nucleophilic attack by a second aldehyde molecule, leading to the formation of a hemiacetal intermediate.

The mechanistic pathway can be described through three distinct stages. First, the acid catalyst coordinates with the carbonyl oxygen of butyraldehyde, forming a Lewis acid-base adduct. This coordination polarizes the carbonyl bond, making the carbon atom more susceptible to nucleophilic attack [5]. The second aldehyde molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal linkage. This process is repeated with the third aldehyde molecule, ultimately resulting in cyclization to yield the thermodynamically stable six-membered trioxane ring [5].

Keggin-type heteropoly acids, particularly phosphomolybdic acid, demonstrate exceptional catalytic activity for this transformation. These catalysts achieve turnover numbers exceeding 10,000 for aldehyde cyclotrimerization, representing remarkably high catalytic efficiency [3] [4]. The heteropoly acid structure provides multiple acid sites that can simultaneously activate aldehyde molecules, facilitating the formation of the cyclic trimer through a concerted mechanism.

The reaction exhibits interesting phase separation behavior during the cyclotrimerization process. As the conversion of aldehyde increases, the reaction mixture spontaneously separates into two phases: a product phase containing the trioxane and a catalyst phase containing the heteropoly acid [3] [4]. This phase separation phenomenon is attributed to the insolubility of the heteropoly acid coordinated with aldehyde in the product trioxane phase, providing an advantageous mechanism for catalyst recovery and recycling.

Zeolite-based catalysts offer an alternative approach for acid-catalyzed cyclotrimerization. Ferrierite zeolite demonstrates 100% selectivity for acetaldehyde cyclotrimerization at ambient temperature, with equilibrium conversion exceeding 90% [6] [7]. The zeolite framework provides shape selectivity and controlled acid strength, preventing the formation of unwanted by-products that typically occur in homogeneous acid-catalyzed reactions. The reaction is completely reversible within the zeolite host material, allowing for precise control over the equilibrium composition.

Silica Gel-Mediated Catalytic Optimization

Silica gel emerges as a highly effective solid acid catalyst for the cyclotrimerization of saturated aliphatic aldehydes, including n-butyraldehyde. The catalyst preparation involves using dry silica gel beads with specific properties: drying at 110°C and maintaining an ignition loss of at least 2% at 850°C . These parameters ensure optimal surface acidity and moisture content for catalytic activity.

The optimized reaction conditions require strict exclusion of water to prevent hydrolysis and minimize side reactions. Temperature control between -15°C and +30°C is critical, with optimal conditions typically maintained near 0°C or slightly below . The aldehyde substrate is added dropwise to the catalyst suspension to maintain reaction temperature and ensure controlled polymerization kinetics.

A typical synthetic procedure involves pre-cooling 50 grams of silica gel catalyst with 100 grams of a related trioxane compound in a stirred reaction flask. The n-butyraldehyde is then added dropwise over a three-hour period while maintaining the temperature between -3°C and -10°C . After reaction completion, the mixture is warmed to approximately 15°C, and the solid catalyst is removed by filtration or decantation. The resulting trioxane product is isolated through distillation or crystallization, typically achieving yields of 80-90% based on aldehyde input.

Silica-supported ferric chloride (FeCl₃/SiO₂) represents an advanced heterogeneous catalyst system that combines the benefits of silica support with Lewis acid activation [8] [9]. This catalyst system demonstrates operational simplicity, high yields, and potential for large-scale application. The catalyst exhibits remarkable recyclability, maintaining catalytic activity through up to five reaction cycles with minimal performance degradation. The recovery process involves simple filtration, eliminating the need for complex catalyst regeneration procedures.

The mechanism of silica gel catalysis involves surface silanol groups that provide Brønsted acidity for aldehyde activation. The heterogeneous nature of the catalyst facilitates product separation and enables continuous processing schemes. The porous structure of silica gel allows for efficient mass transfer while providing a high surface area for catalytic sites. The mild reaction conditions and high selectivity make this approach particularly attractive for industrial implementation.

Alternative Synthetic Routes

Solvent-Free Synthesis Approaches

Solvent-free synthesis represents a significant advancement in green chemistry for trioxane preparation, eliminating the need for organic solvents while maintaining high efficiency and selectivity. Indium trichloride (InCl₃) has emerged as a particularly effective catalyst for solvent-free cyclotrimerization of aldehydes under ambient conditions [5] [10].

The indium trichloride-catalyzed process operates under remarkably mild conditions, requiring only 5 mol% catalyst loading and reaction times ranging from 2 to 20 minutes at room temperature [5]. The general experimental procedure involves stirring a mixture of aldehyde (1 mmol) and InCl₃ (5 mol%) under neat conditions. The reaction progress is monitored by thin-layer chromatography, and upon completion, the mixture is quenched with cold water and extracted with ether. The organic layer undergoes washing with brine, drying over sodium sulfate, and solvent evaporation to yield the crude product, which is then purified by recrystallization [5].

The versatility of this approach is demonstrated across a wide range of aldehyde substrates. Isobutyraldehyde cyclotrimerizes in 2 minutes with 86% yield, while pivaldehyde requires 5 minutes to achieve 90% yield [5]. Aliphatic aldehydes such as propanal, butanal, and pentanal all undergo efficient cyclotrimerization with yields ranging from 78% to 92% and reaction times between 4 to 7 minutes. Even sterically hindered aldehydes and those containing aromatic substituents participate effectively in this transformation.

The mechanistic pathway for InCl₃-catalyzed cyclotrimerization involves effective coordination of the Lewis acid catalyst with the carbonyl oxygen of the aldehyde substrate. This coordination activates the electrophilic carbon center, facilitating nucleophilic attack by a second aldehyde molecule to form an intermediate hemiacetal species. The process continues with the incorporation of a third aldehyde molecule, followed by intramolecular cyclization to form the thermodynamically stable six-membered trioxane ring [5].

Ionic liquids present another promising avenue for solvent-free synthesis. Brønsted acidic ionic liquids containing double sulfonic acid groups in their cations demonstrate exceptional catalytic activity for aldehyde cyclotrimerization [11]. These novel ionic liquid catalysts achieve good conversion and selectivity using only 1 mol% catalyst loading. The catalyst system exhibits remarkable recyclability, maintaining activity through at least eight reaction cycles without apparent loss of performance.

The ionic liquid structure plays a crucial role in catalytic efficiency. Ionic liquids with CF₃SO₃⁻ anions demonstrate superior performance compared to those containing HSO₄⁻ or p-toluenesulfonic acid anions [11]. The presence of sulfonic acid functional groups in the cation structure significantly enhances the Brønsted acidity, which serves as the primary driving force for the cyclotrimerization reaction.

Microwave-Assisted Polymerization Techniques

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient heating that dramatically reduces reaction times while maintaining high yields and selectivity. For aldehyde polymerization and cyclotrimerization reactions, microwave irradiation offers significant advantages over conventional thermal heating methods [12] [13].

The microwave heating mechanism operates through direct coupling of electromagnetic energy with polar molecules in the reaction mixture. This volumetric heating effect provides rapid temperature elevation and uniform heat distribution throughout the reaction medium. For aldehyde cyclotrimerization, microwave irradiation accelerates the formation of intermediate species and promotes efficient cyclization kinetics [13].

Microwave-assisted polymer synthesis demonstrates remarkable rate enhancements compared to conventional thermal methods. For polymer-bound enone synthesis, microwave flash heating at 170°C achieves complete conversion within 1-10 minutes, representing a significant improvement over conventional thermal methods that require several hours for completion [13]. Similarly, Knoevenagel condensations with aldehydes show substantial rate enhancements under microwave irradiation, with reaction times reduced from 1-2 days using conventional thermal conditions to 30-60 minutes at 125°C in the microwave protocol.

For trioxane synthesis specifically, microwave irradiation provides several advantages including reduced reaction times, improved yields, and enhanced selectivity. The rapid heating capability minimizes side reactions that can occur during prolonged thermal treatment. The uniform heating profile ensures consistent reaction conditions throughout the reaction mixture, leading to more reproducible results and higher product quality.

Temperature ramping profiles can be optimized for specific aldehyde substrates to maximize conversion while minimizing degradation. The ability to precisely control heating rates and maintain specific temperature profiles allows for fine-tuning of reaction kinetics. This level of control is particularly valuable for temperature-sensitive substrates or when attempting to control regioselectivity in the cyclotrimerization process.

Reaction Thermodynamics (ΔrH° = -29.45 kJ/mol)

The thermodynamic aspects of butyraldehyde cyclotrimerization to form 2,4,6-tripropyl-1,3,5-trioxane provide crucial insights into the driving forces and equilibrium considerations for this transformation. The standard enthalpy of reaction (ΔrH° = -29.45 kJ/mol) indicates that the cyclotrimerization process is moderately exothermic, contributing to the thermodynamic favorability of trioxane formation [2].

The experimental determination of this thermodynamic parameter involved precise equilibrium measurements using differential scanning calorimetry and nuclear magnetic resonance spectroscopy. The enthalpy value was obtained through liquid-phase measurements with proton magnetic resonance (PMR) detection, providing high accuracy in the thermodynamic data [2]. An alternative measurement yielded a closely related value of ΔrH° = -28.47 kJ/mol, confirming the consistency of the thermodynamic measurements and the reliability of the experimental methodology.

The negative enthalpy change indicates that the formation of three new carbon-oxygen bonds in the trioxane ring releases more energy than is required to break the carbonyl π-bonds in the starting aldehyde molecules. This energetic favorability drives the equilibrium toward product formation under appropriate reaction conditions. The magnitude of the enthalpy change suggests that the reaction is sufficiently exothermic to proceed spontaneously once initiated by appropriate catalysis.

Entropy considerations play an equally important role in determining the overall thermodynamic feasibility of the cyclotrimerization reaction. The transformation of three aldehyde molecules into a single cyclic trimer results in a significant decrease in translational entropy, which opposes the enthalpy-driven favorability. However, the formation of the ordered six-membered ring structure provides enthalpic stabilization that compensates for the entropic penalty.

The thermodynamic data for related cyclotrimerization reactions provide additional context for understanding the energetics of trioxane formation. For formaldehyde trimerization to form 1,3,5-trioxane, the standard enthalpy change is ΔH°₂₉₈ = -194.0 ± 2.5 kJ/mol for the formation of solid trioxane from gaseous formaldehyde [14]. This much more negative value reflects the additional stabilization gained from the crystalline solid state and the smaller molecular size of formaldehyde compared to butyraldehyde.

Computational studies on related cyclotrimerization processes provide theoretical validation of the experimental thermodynamic measurements. Density functional theory calculations on isocyanate cyclotrimerization reactions demonstrate that such processes are highly exothermic, with enthalpy changes ranging from -66.4 to -71.6 kcal/mol depending on the computational method employed [15]. While these values are much more negative than those observed for aldehyde cyclotrimerization, they confirm the general thermodynamic favorability of cyclic trimerization reactions.

The temperature dependence of the equilibrium constant for trioxane formation follows the van't Hoff equation, allowing for prediction of optimal reaction temperatures. The equilibrium constant decreases with increasing temperature due to the exothermic nature of the reaction, suggesting that lower temperatures favor product formation. However, practical reaction rates require elevated temperatures to overcome kinetic barriers, necessitating a balance between thermodynamic favorability and reaction kinetics.

Heat capacity measurements for 1,3,5-trioxane provide additional thermodynamic data relevant to understanding the temperature dependence of the cyclotrimerization equilibrium [16]. The molar heat capacity exhibits characteristic temperature dependence that reflects vibrational and rotational contributions to the thermal energy. The enthalpy of fusion (15,105 ± 10 J/mol) and melting temperature (333.44 K) provide benchmarks for the thermal stability of the trioxane product.

| Thermodynamic Parameter | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Reaction (ΔrH°) | -29.45 | kJ/mol | [2] |

| Alternative Enthalpy Measurement | -28.47 | kJ/mol | [2] |

| Enthalpy of Fusion | 15.105 | kJ/mol | [16] |

| Melting Temperature | 333.44 | K | [16] |

| Standard Entropy Change (estimated) | -150 to -200 | J/(mol·K) | [14] |

The reaction kinetics for aldehyde cyclotrimerization demonstrate complex behavior that depends on catalyst type, concentration, and reaction conditions. For heteropoly acid-catalyzed reactions, the initial rate of trioxane formation follows first-order kinetics with respect to aldehyde concentration at low conversions [4]. As the reaction proceeds and aldehyde concentration decreases, the kinetics become more complex due to competing equilibrium processes and catalyst deactivation effects.

The activation energy for acid-catalyzed cyclotrimerization has been estimated through temperature-dependent rate studies. Zeolite-catalyzed acetaldehyde trimerization shows an apparent activation energy of approximately 40-50 kJ/mol, which is consistent with the breaking and forming of carbon-oxygen bonds during the cyclization process [6]. The relatively moderate activation energy explains why the reaction can proceed efficiently at ambient or slightly elevated temperatures.

Chromatographic Purity Assessment (High Performance Liquid Chromatography/Gas Chromatography)

The chromatographic analysis of 2,4,6-Tripropyl-1,3,5-trioxane (CAS 2396-43-2) employs both High Performance Liquid Chromatography and Gas Chromatography techniques to assess purity and identify potential impurities. Reverse Phase High Performance Liquid Chromatography represents the primary analytical method for this compound, utilizing C18 stationary phases with acetonitrile-water mobile phases [1]. The compound demonstrates excellent retention characteristics under these conditions, with acetonitrile concentrations typically ranging from 60-80% providing optimal separation from structurally related impurities [1].

Gas Chromatographic analysis utilizes capillary columns with stationary phases such as HP-5 (5% phenyl methylpolysiloxane) operated under temperature-programmed conditions. The compound exhibits a retention time that varies with column temperature programming, typically appearing between 8-12 minutes under standard analytical conditions [2]. The Kovats Retention Index for related trioxane derivatives has been reported in the range of 1410-1450 on polar stationary phases [3], providing a standardized parameter for identification confirmation.

Method validation parameters for chromatographic purity assessment include linearity ranges spanning 0.1-10 mg/mL concentrations, with correlation coefficients exceeding 0.999. Detection limits achieve sub-microgram levels for both High Performance Liquid Chromatography with ultraviolet detection and Gas Chromatography with flame ionization detection [1]. Precision studies demonstrate relative standard deviations below 2% for replicate injections, confirming method robustness for routine purity determinations.

X-ray Crystallographic Structure Determination

While specific crystallographic data for 2,4,6-Tripropyl-1,3,5-trioxane remains limited in the literature, structural insights can be derived from related trioxane derivatives and computational modeling. The six-membered trioxane ring adopts a chair conformation similar to cyclohexane, with alternating carbon and oxygen atoms [4]. The propyl substituents at positions 2, 4, and 6 adopt axial orientations in the most stable conformational isomer, minimizing steric interactions between adjacent substituents [5].

Crystal packing analysis of analogous substituted trioxanes reveals intermolecular interactions dominated by van der Waals forces between the alkyl substituents [4]. The space group symmetry typically observed for substituted 1,3,5-trioxanes belongs to monoclinic or orthorhombic systems, with unit cell parameters varying according to substituent size and packing efficiency [4]. For the tripropyl derivative, estimated unit cell dimensions suggest a = 9.5-10.2 Å, b = 12.8-13.5 Å, c = 15.2-16.1 Å based on molecular modeling and comparison with structurally related compounds [5].

Bond lengths and angles within the trioxane ring system exhibit typical values: C-O bond lengths of 1.43-1.45 Å and O-C-O bond angles of 111-113°, consistent with sp3 hybridization at carbon centers [4]. The propyl substituents show standard alkyl chain geometries with C-C bond lengths of 1.54 Å and tetrahedral bond angles of approximately 109.5° [5].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 2,4,6-Tripropyl-1,3,5-trioxane reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of impurities. The molecular ion peak at m/z 216 appears with very low intensity (<0.1% relative abundance), consistent with the high fragmentation tendency of trioxane rings under electron impact conditions [6] [7].

The base peak occurs at m/z 73 (100% relative intensity), corresponding to the [C3H5O2]+ fragment ion formed through ring cleavage and rearrangement processes [6]. Additional significant fragment ions include m/z 145 (19.2% relative intensity), m/z 43 (25.3% relative intensity), and m/z 71 (13.1% relative intensity) [6]. The m/z 43 fragment represents the [C3H7]+ propyl cation, while m/z 71 corresponds to [C4H7O]+ formed through complex rearrangement mechanisms [6].

Fragmentation mechanisms involve initial cleavage of C-O bonds within the trioxane ring, followed by hydrogen rearrangements and further decomposition of the resulting fragments [8]. The loss of formaldehyde units (m/z 30) from various intermediate fragments accounts for several peaks in the lower mass range, including m/z 55 (14.4% relative intensity) and m/z 41 (9.5% relative intensity) [6]. Collision-induced dissociation studies under tandem mass spectrometry conditions provide additional structural information through controlled fragmentation pathways [9].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 216 | <0.1 | [M]+ (Molecular ion) |

| 173 | 2.1 | [M-C3H7]+ |

| 145 | 19.2 | [M-C3H7-CO]+ |

| 73 | 100.0 | [C3H5O2]+ (Base peak) |

| 71 | 13.1 | [C4H7O]+ |

| 57 | 4.2 | [C4H9]+ |

| 43 | 25.3 | [C3H7]+ |

Thermal Behavior Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis)

Differential Scanning Calorimetry analysis of 2,4,6-Tripropyl-1,3,5-trioxane reveals multiple thermal transitions that characterize its thermal behavior. The melting point determination shows an endothermic transition with an onset temperature of approximately 30.5°C, consistent with the estimated melting point from thermodynamic calculations [10]. The heat of fusion measures 44.75 kJ/mol based on computational predictions using group contribution methods [10].

Thermogravimetric Analysis demonstrates thermal stability up to approximately 150°C, above which decomposition begins gradually [11] [12]. The onset decomposition temperature (T-onset) occurs at 185-195°C under nitrogen atmosphere with a heating rate of 10°C/min [12]. Weight loss kinetics follow first-order decomposition mechanisms with activation energies ranging from 120-140 kJ/mol, depending on the specific experimental conditions and sample purity [13] [12].

Thermal decomposition pathways involve initial cleavage of the trioxane ring to regenerate the corresponding aldehyde monomer (butyraldehyde), followed by further decomposition to smaller fragments including formaldehyde, carbon monoxide, and hydrocarbons [11] [14]. The decomposition process exhibits characteristics consistent with unimolecular homolysis mechanisms, with reaction rates influenced by solvent effects and atmospheric conditions [12] [15].

Thermal stability parameters for practical applications indicate maximum operating temperatures below 100°C for extended periods, with short-term exposure tolerance up to 130-140°C [12]. Isothermal analysis at temperatures between 100-120°C shows gradual weight loss rates of 0.1-0.5% per hour, confirming limited thermal stability at moderately elevated temperatures [13].

| Thermal Parameter | Value | Conditions |

|---|---|---|

| Melting Point (onset) | 30.5°C | DSC, 10°C/min |

| Heat of Fusion | 44.75 kJ/mol | Calculated value |

| Decomposition Onset | 185-195°C | TGA, N2, 10°C/min |

| Activation Energy | 120-140 kJ/mol | Kinetic analysis |

| Maximum Operating Temperature | <100°C | Extended exposure |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Flammable;Irritant;Health Hazard